molecular formula C19H13BrN2O2 B13879521 Methyl 2-(6-bromopyrido[2,3-b]indol-9-yl)benzoate

Methyl 2-(6-bromopyrido[2,3-b]indol-9-yl)benzoate

Cat. No.: B13879521
M. Wt: 381.2 g/mol
InChI Key: PJBQFTCXVHPRCB-UHFFFAOYSA-N
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Description

Methyl 2-(6-bromopyrido[2,3-b]indol-9-yl)benzoate is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their significant biological activities and are widely studied in medicinal chemistry. This compound, in particular, has a unique structure that combines a brominated pyridoindole moiety with a benzoate ester group, making it an interesting subject for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(6-bromopyrido[2,3-b]indol-9-yl)benzoate typically involves multi-step organic reactions. One common method includes the Fischer indole synthesis, where an optically active cyclohexanone reacts with phenylhydrazine hydrochloride in the presence of methanesulfonic acid under reflux conditions in methanol . This reaction yields the tricyclic indole intermediate, which can then be further functionalized to introduce the bromine atom and the benzoate ester group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, can be applied to minimize the environmental impact of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(6-bromopyrido[2,3-b]indol-9-yl)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom in the pyridoindole moiety can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups, such as alkyl or aryl groups, into the compound.

Scientific Research Applications

Methyl 2-(6-bromopyrido[2,3-b]indol-9-yl)benzoate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Methyl 2-(6-bromopyrido[2,3-b]indol-9-yl)benzoate involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. For example, indole derivatives are known to interact with multiple receptors, such as serotonin receptors, and can influence neurotransmission and other cellular processes .

Comparison with Similar Compounds

Methyl 2-(6-bromopyrido[2,3-b]indol-9-yl)benzoate can be compared with other indole derivatives, such as:

The uniqueness of this compound lies in its specific structural features, such as the brominated pyridoindole moiety and the benzoate ester group, which may confer distinct biological activities and chemical reactivity.

Properties

Molecular Formula

C19H13BrN2O2

Molecular Weight

381.2 g/mol

IUPAC Name

methyl 2-(6-bromopyrido[2,3-b]indol-9-yl)benzoate

InChI

InChI=1S/C19H13BrN2O2/c1-24-19(23)14-5-2-3-7-16(14)22-17-9-8-12(20)11-15(17)13-6-4-10-21-18(13)22/h2-11H,1H3

InChI Key

PJBQFTCXVHPRCB-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC=C1N2C3=C(C=C(C=C3)Br)C4=C2N=CC=C4

Origin of Product

United States

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